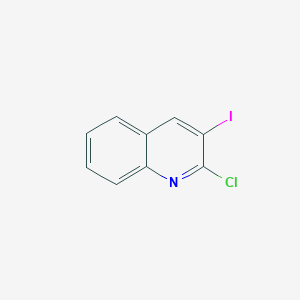

2-Chloro-3-iodoquinoline

Description

Properties

IUPAC Name |

2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSSUOSONRGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562220 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-85-7 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-iodoquinoline from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, three-step synthetic route for the preparation of 2-chloro-3-iodoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from aniline. The synthesis involves the formation of a quinolone ring system, followed by chlorination and subsequent regioselective iodination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from aniline is a multi-step process that can be efficiently carried out in three main stages:

-

Knorr Quinoline Synthesis : Formation of 2-hydroxyquinoline (2-quinolone) from aniline via an acetoacetanilide intermediate.

-

Chlorination : Conversion of 2-hydroxyquinoline to 2-chloroquinoline using a suitable chlorinating agent.

-

Regioselective Iodination : Introduction of an iodine atom at the C3 position of the 2-chloroquinoline ring.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Acetoacetanilide Synthesis | Aniline, Ethyl acetoacetate | None (neat) or HFIP | 80 - 150 | 1 - 12 | 74 - 95 |

| 1b | Knorr Cyclization | Acetoacetanilide, H₂SO₄ or PPA | None (neat) | 80 - 100 | 1.5 - 4 | ~90 |

| 2 | Chlorination | 2-Hydroxyquinoline, POCl₃ | None (neat) | Reflux (~105) | 2 - 4 | 89 - 96 |

| 3 | C3-Iodination | 2-Chloroquinoline, I₂, K₂S₂O₈ | CH₃CN/H₂O | 80 | 12 | ~85 |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyquinoline (2-Quinolone)

This step is a two-part process involving the formation of an acetoacetanilide intermediate followed by its acid-catalyzed cyclization.

Part 1a: Synthesis of Acetoacetanilide

-

Procedure: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are combined. The mixture is heated with stirring to 140-150°C for one hour. During this time, ethanol is evolved and can be removed by distillation. The reaction mixture is then cooled, and the resulting solid acetoacetanilide can be used in the next step without further purification. Alternatively, the reaction can be carried out in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at 80°C for 12 hours, followed by an aqueous workup and purification by column chromatography to yield the pure product.[1][2]

Part 1b: Knorr Quinoline Synthesis of 2-Hydroxyquinoline

-

Procedure: To the crude acetoacetanilide from the previous step, slowly add concentrated sulfuric acid (approximately 4-5 equivalents) while cooling the flask in an ice bath to manage the exotherm. Once the addition is complete, the mixture is heated to 100°C for one hour. After cooling, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 2-hydroxy-4-methylquinoline. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. For a non-methylated analog, the corresponding β-ketoanilide would be used.[3][4] A solvent-free approach using polyphosphoric acid (PPA) at 80°C for 1.5 hours is also highly effective.[5]

Step 2: Synthesis of 2-Chloroquinoline

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃, approximately 10-20 volumes).[6] The mixture is slowly heated to reflux (around 105°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto a vigorously stirred mixture of crushed ice and a neutralizing agent like saturated aqueous sodium bicarbonate solution.[6][7] The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum. The crude 2-chloroquinoline can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Regioselective C3-Iodination of 2-Chloroquinoline

-

Procedure: This protocol is adapted from a radical-based direct C-H iodination method.[8][9][10] In a sealed tube, 2-chloroquinoline (1 equivalent) is dissolved in a mixture of acetonitrile and water. To this solution, add iodine (I₂, 2 equivalents) and potassium persulfate (K₂S₂O₈, 3 equivalents). The tube is sealed, and the reaction mixture is heated at 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow Visualization

The following diagram illustrates the overall synthetic pathway from aniline to this compound.

Caption: Synthetic pathway for this compound from aniline.

References

- 1. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. research.monash.edu [research.monash.edu]

2-Chloro-3-iodoquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic route for 2-Chloro-3-iodoquinoline. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and drug discovery.

Core Compound Information

This compound is a halogenated derivative of the quinoline heterocyclic system. The presence of both a chloro and an iodo group at positions 2 and 3 respectively makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 128676-85-7 |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| Exact Mass | 288.91552 Da |

Synthesis of this compound

Representative Experimental Protocol: C3-Iodination of 2-Chloroquinoline

This protocol describes a potential method for the synthesis of this compound starting from 2-chloroquinoline.

Materials:

-

2-Chloroquinoline

-

Sodium iodide (NaI)

-

Potassium persulfate (K₂S₂O₄)

-

Manganese(II) sulfate (MnSO₄)

-

Dichloroethane (DCE)

-

Water

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 2-chloroquinoline (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and manganese(II) sulfate (0.1 mmol).

-

Solvent Addition: Add dichloroethane (5 mL) and water (5 mL) to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the biphasic mixture to 80°C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 15 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Synthetic Workflow

The logical flow for the representative synthesis of this compound is depicted below.

Biological Activity and Signaling Pathways

Based on a thorough review of the available scientific literature, there is no specific information regarding the biological activity, experimental applications, or associated signaling pathways for this compound. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound would need to perform initial biological screenings to determine any potential therapeutic effects.

An In-depth Technical Guide to the Solubility of 2-Chloro-3-iodoquinoline in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-3-iodoquinoline in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines standardized experimental protocols, data presentation formats, and a visual representation of the experimental workflow. This guide is intended to be a practical resource for researchers working on the synthesis, purification, formulation, and application of this compound and its derivatives, enabling them to generate reliable and reproducible solubility data.

Introduction

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that significantly impacts its utility in various scientific and industrial processes. A thorough understanding of its solubility in different organic solvents is critical for:

-

Optimizing reaction conditions: Selecting appropriate solvents for synthesis and subsequent reactions.

-

Developing purification strategies: Designing effective crystallization and chromatographic purification methods.

-

Formulation development: Preparing solutions of known concentrations for biological screening and other applications.

-

Predicting bioavailability: Understanding how the compound will behave in different environments.

This guide provides the necessary methodologies to determine the solubility of this compound in a systematic and reproducible manner.

Illustrative Solubility Data Presentation

When experimentally determining the solubility of this compound, it is crucial to present the data in a clear and organized format to allow for easy comparison and interpretation. The following table serves as a template for recording quantitative solubility data at a specified temperature.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Non-Polar Solvents | |||||

| n-Hexane | 86.18 | 0.659 | Data to be determined | Calculated | Calculated |

| Toluene | 92.14 | 0.867 | Data to be determined | Calculated | Calculated |

| Dichloromethane (DCM) | 84.93 | 1.326 | Data to be determined | Calculated | Calculated |

| Polar Aprotic Solvents | |||||

| Acetone | 58.08 | 0.791 | Data to be determined | Calculated | Calculated |

| Acetonitrile (ACN) | 41.05 | 0.786 | Data to be determined | Calculated | Calculated |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Calculated | Calculated |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Calculated | Calculated |

| Polar Protic Solvents | |||||

| Methanol | 32.04 | 0.792 | Data to be determined | Calculated | Calculated |

| Ethanol | 46.07 | 0.789 | Data to be determined | Calculated | Calculated |

| Isopropanol (IPA) | 60.10 | 0.786 | Data to be determined | Calculated | Calculated |

Note: The values for Molar Mass and Density are provided for reference. The solubility data needs to be determined experimentally.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] This method involves creating a saturated solution and then measuring the concentration of the solute in the solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. Ensure there is enough solid to maintain a saturated solution with excess solid present at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent in which this compound is highly soluble to prevent precipitation.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units such as g/100 mL, mol/L, and mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The presence of a polar quinoline ring and less polar chloro- and iodo- substituents suggests that the solubility will vary across solvents of different polarities.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally verified.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.

Conclusion

This technical guide provides a robust framework for the experimental determination and presentation of the solubility of this compound in various organic solvents. By following the outlined protocols, researchers can generate high-quality, reproducible data that is essential for the effective use of this compound in research and development. The provided templates and workflows are designed to ensure clarity and consistency in data reporting, facilitating collaboration and knowledge sharing within the scientific community.

References

Spectroscopic Blueprint: An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-3-iodoquinoline. Due to the absence of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related analogs and established principles of NMR spectroscopy for substituted quinolines. The methodologies for NMR data acquisition and analysis are detailed to support the structural elucidation and characterization of this and similar heterocyclic compounds, which are pivotal in pharmaceutical research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for 2-chloroquinoline and consider the anticipated electronic effects of the iodo substituent at the C3 position. The presence of the electron-withdrawing chlorine at C2 and the bulky, moderately electron-withdrawing iodine at C3 will significantly influence the chemical shifts of the protons and carbons in the quinoline ring system. Protons and carbons of the pyridine ring are expected to be the most affected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | Singlet | - |

| H-5 | 7.9 - 8.1 | Doublet | 8.0 - 9.0 |

| H-6 | 7.6 - 7.8 | Triplet | 7.0 - 8.0 |

| H-7 | 7.8 - 8.0 | Triplet | 7.0 - 8.0 |

| H-8 | 8.1 - 8.3 | Doublet | 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 95 - 100 |

| C-4 | 138 - 140 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 130 - 132 |

| C-8 | 128 - 130 |

| C-8a | 148 - 150 |

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted quinolines like this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Chloroform-d (CDCl₃) is often a good starting choice for quinoline derivatives.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

-

Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets for each carbon.

-

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships in NMR Analysis

The interpretation of NMR spectra relies on the logical relationships between different parameters. The following diagram illustrates the key relationships in analyzing the ¹H NMR spectrum of a substituted aromatic compound like this compound.

Caption: Logical relationships in NMR spectral analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2-Chloro-3-iodoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. While specific experimental data for this compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry for halogenated quinoline derivatives. The methodologies and theoretical data presented herein serve as a valuable resource for identifying and characterizing this compound and related compounds in a laboratory setting.

Introduction to the Mass Spectrometry of Haloquinolines

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When subjected to ionization, organic molecules like this compound form a molecular ion which can then undergo fragmentation. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.

For haloquinolines, the presence of halogen atoms significantly influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the M+2 peak has about one-third the intensity of the main isotopic peak (M). Iodine, being monoisotopic (¹²⁷I), does not produce such isotopic patterns but its presence is marked by a significant mass contribution and specific fragmentation pathways involving its loss.

Predicted Fragmentation Pathway of this compound

The chemical formula for this compound is C₉H₅ClIN, with a calculated molecular weight of approximately 289.50 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 289 (for ³⁵Cl) and 291 (for ³⁷Cl). The subsequent fragmentation is predicted to proceed through several key steps, primarily involving the loss of the halogen substituents and fragmentation of the quinoline ring structure.

A proposed fragmentation pathway is illustrated in the diagram below:

Caption: Proposed electron ionization fragmentation pathway for this compound.

The initial fragmentation is likely to involve the cleavage of the carbon-halogen bonds. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, the initial loss of an iodine radical is a highly probable event, leading to the fragment ion at m/z 162/164. Alternatively, the loss of a chlorine radical would yield a fragment at m/z 254. Subsequent fragmentation of the quinoline ring, a common pathway for this class of compounds, often involves the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to further daughter ions.[2]

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) and the proposed identities of the key ions in the mass spectrum of this compound. The relative abundances are theoretical estimations based on typical fragmentation patterns of similar compounds.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Identity | Proposed Neutral Loss | Notes |

| 289 / 291 | [C₉H₅ClIN]⁺˙ | - | Molecular Ion (M⁺˙) |

| 254 | [C₉H₅IN]⁺˙ | Cl | Loss of Chlorine radical |

| 162 / 164 | [C₉H₅ClN]⁺˙ | I | Loss of Iodine radical |

| 126 | [C₉H₄N]⁺ | I, Cl | Loss of both halogen radicals |

| 100 | [C₈H₄]⁺˙ | I, Cl, HCN | Subsequent loss of HCN from the quinoline ring |

Experimental Protocol

The following is a general protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow Diagram:

Caption: General experimental workflow for GC-MS analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern and compare it with the predicted pathway and data in the table above.

-

Conclusion

This technical guide provides a theoretical framework for the mass spectrometry analysis of this compound. The predicted fragmentation patterns, quantitative data, and detailed experimental protocol offer a solid starting point for researchers and scientists. While experimental verification is necessary to confirm these predictions, the information presented here is a valuable tool for the identification and structural elucidation of this and similar halogenated quinoline compounds, aiding in drug development and other scientific research.

References

An In-depth Technical Guide to the Differential Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in 2-chloro-3-iodoquinoline. This molecule serves as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical compounds and functional materials. The distinct reactivity of its two halogen substituents allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures.

Core Principles of Reactivity

The differential reactivity between the C-I and C-Cl bonds in this compound is primarily governed by the disparity in their bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[1][2][3] This fundamental difference is exploited in various transition metal-catalyzed cross-coupling reactions, where the catalyst can selectively activate the more labile C-I bond.

In the context of palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5][6] The lower bond energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Cl bond.[7] This allows for highly regioselective reactions at the 3-position of the quinoline ring, leaving the 2-chloro substituent intact for subsequent transformations.[8][9][10]

The general trend in reactivity for halogens in such cross-coupling reactions is I > Br > Cl > F.[7][11] This predictable selectivity is a powerful tool for synthetic chemists, allowing for a programmed approach to the construction of polysubstituted quinolines.

Data Presentation: Regioselective Cross-Coupling Reactions

The following tables summarize quantitative data for the selective functionalization of the C-I bond in this compound and analogous dihalopyridines in various palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids [7]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Aryl-4-chloro-3-phenylquinoline | Moderate |

| 2 | 4-Fluorophenylboronic acid | 2-Aryl-4-chloro-3-(4-fluorophenyl)quinoline | Not specified |

Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent such as DMF at elevated temperatures.[7]

Table 2: Sonogashira Coupling of Dihalo-heterocycles

| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 4-Alkynyl-2-bromoquinoline | Not Specified | [8] |

| 2-Chloro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Chloro-3-(phenylethynyl)pyridine | 95 | [12] |

Table 3: Buchwald-Hartwig Amination of Dihalopyridines [12]

| Substrate | Amine | Catalyst System | Product | Yield (%) |

| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-Chloro-3-(phenylamino)pyridine | 92 |

| 2-Chloro-5-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-Chloro-5-(phenylamino)pyridine | 85 |

The use of a bulky biaryl phosphine ligand (BINAP) is crucial for achieving high yields in these amination reactions.[4][12]

Experimental Protocols

Detailed methodologies for key selective cross-coupling reactions are provided below. These protocols are based on established procedures for this compound and structurally similar compounds.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond[7]

-

Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, condenser, and a rubber septum, combine the this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Solvent Addition and Degassing: Add dimethylformamide (DMF) (5 mL per mmol of the haloquinoline). Flush the flask with an inert gas, such as nitrogen or argon, for 10 minutes.

-

Base Addition: Add a 2M aqueous solution of K₂CO₃ (2 mL per mmol of the haloquinoline) to the reaction mixture. Continue to flush with the inert gas for an additional 10 minutes.

-

Reaction Execution: Connect a balloon filled with the inert gas to the top of the condenser. Heat the reaction mixture with stirring at 80-90 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 48 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Bond (Generalized)[13][14]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF. Then, add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the 3-alkynyl-2-chloroquinoline product.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond (Generalized)[5][12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the mechanistic pathways and experimental workflows central to the selective functionalization of this compound.

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.

Caption: Mechanism of the selective Sonogashira coupling reaction.

References

- 1. thestudentroom.co.uk [thestudentroom.co.uk]

- 2. C-Cl bond is stronger than C-I bond , because [allen.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Chloro-3-iodoquinoline with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. In the realm of medicinal chemistry and drug development, the synthesis of functionalized quinoline derivatives is of significant interest due to their prevalence in a wide range of biologically active compounds.

This application note details the regioselective Sonogashira coupling of 2-chloro-3-iodoquinoline with various terminal alkynes. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Sonogashira reaction, the coupling selectively occurs at the 3-position of the quinoline ring, leaving the chloro substituent intact for potential further functionalization. This chemoselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted quinoline scaffolds.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the 2-chloro-3-alkynylquinoline product and regenerate the palladium(0) catalyst. The much lower reactivity of the C-Cl bond at the 2-position ensures the high regioselectivity of this transformation.

Applications

The 2-chloro-3-alkynylquinoline products obtained from this reaction are versatile intermediates in the synthesis of various compounds of pharmaceutical interest. For instance, they have been utilized as key precursors in the synthesis of potent kinase inhibitors, such as KDR (Kinase Insert Domain-Containing Receptor) inhibitors, which are crucial in angiogenesis-related drug discovery.[1] The retained 2-chloro substituent can be subsequently modified through other cross-coupling reactions or nucleophilic substitutions, allowing for the rapid diversification of the quinoline core.

Quantitative Data Summary

The following table summarizes the yields obtained for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Trimethylsilylacetylene | 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline | 85 |

| 2 | Phenylacetylene | 2-Chloro-3-(phenylethynyl)quinoline | 92 |

| 3 | 1-Hexyne | 2-Chloro-3-(hex-1-yn-1-yl)quinoline | 88 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Chloroquinolin-3-yl)-2-methylbut-3-yn-2-ol | 81 |

| 5 | Propargyl alcohol | (2-Chloroquinolin-3-yl)prop-2-yn-1-ol | 78 |

Note: Yields are based on isolated products and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes

This protocol provides a general method for the regioselective Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Chromatography column

Protocol:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Add the anhydrous solvent (e.g., THF or DMF).

-

Add the base (e.g., triethylamine, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-3-alkynylquinoline.

Example Protocol: Synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline

This specific protocol is adapted from the synthesis of a KDR kinase inhibitor intermediate.[1]

-

A mixture of this compound (1.0 g, 3.43 mmol), PdCl₂(PPh₃)₂ (120 mg, 0.17 mmol), and CuI (65 mg, 0.34 mmol) in a mixture of acetonitrile (15 mL) and triethylamine (5 mL) was degassed with argon for 15 minutes.

-

Trimethylsilylacetylene (0.5 g, 5.14 mmol) was then added, and the reaction mixture was stirred at 80 °C for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

-

The residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product was purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-3-((trimethylsilyl)ethynyl)quinoline as a solid (0.76 g, 85% yield).

Visualizations

Diagram of the Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling.

Diagram of the Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities. The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry and materials science. 2-Chloro-3-iodoquinoline is a versatile building block that allows for selective, sequential functionalization at the C-2 and C-3 positions through palladium-catalyzed cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, following the general reactivity trend for aryl halides: C-I > C-Br > C-OTf >> C-Cl.[1][2] This reactivity difference enables selective cross-coupling reactions at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent transformations. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Data Presentation: Regioselective Cross-Coupling at the C-3 Position

The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is extrapolated from closely related dihalogenated quinolines, these tables provide a strong starting point for reaction optimization. The primary site of reaction is selectively at the C-3 position due to the higher reactivity of the C-I bond.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | DMF | 90 | 48 | 85[3] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | DMF | 90 | 48 | 82[3] |

| 3 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90¹ |

| 4 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | ~80-95¹ |

¹Yields are estimated based on typical Suzuki-Miyaura reactions of analogous aryl iodides.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 92[4] |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 8 | 88[4] |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Dioxane | 80 | 12 | ~85-95¹ |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 50 | 10 | ~80-90¹ |

¹Yields are estimated based on typical Sonogashira couplings of analogous aryl iodides.

Table 3: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | ~80-95¹ |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-90¹ |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~80-95¹ |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 20 | ~70-85¹ |

¹Yields are estimated based on typical Buchwald-Hartwig aminations of analogous aryl iodides.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-2-chloroquinolines.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

2 M Potassium carbonate (K₂CO₃) solution

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous DMF (approximately 5 mL per mmol of this compound).

-

Stir the mixture for 10 minutes under a positive pressure of inert gas.

-

Add the 2 M K₂CO₃ solution (2 mL per mmol of this compound) via syringe.

-

Heat the reaction mixture to 80–90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-chloroquinoline.[3]

General Protocol for Sonogashira Coupling

This protocol outlines the synthesis of 2-chloro-3-(alkynyl)quinolines.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., DMF, THF, or Dioxane)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv).

-

Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

-

Stir the reaction at the desired temperature (room temperature to 80 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure 2-chloro-3-(alkynyl)quinoline.[4]

General Protocol for Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-amino-2-chloroquinolines.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOt-Bu, 1.4 equiv)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Add this compound and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-amino-2-chloroquinoline.

General Protocol for Heck Reaction

This protocol details the synthesis of 2-chloro-3-(vinyl)quinolines.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Base (e.g., Triethylamine, Et₃N) (2.0 equiv)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Evacuate and backfill with inert gas three times.

-

Add the anhydrous solvent and the base (Et₃N).

-

Add the alkene (1.5 equiv) and heat the mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-chloro-3-(vinyl)quinoline.

Visualizations

Catalytic Cycles and Experimental Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: A typical experimental workflow for cross-coupling reactions.

References

- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinolines using 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] In particular, quinolines substituted at the 2 and 3-positions are of significant interest in drug discovery. For instance, 2-arylquinolines have been investigated as potent anticancer agents, with some derivatives showing dual inhibitory activity against key kinases like EGFR and FAK.[4][5] Furthermore, the substitution pattern on the quinoline ring plays a crucial role in determining the pharmacological profile of the molecule.[6]

This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of 2,3-disubstituted quinolines commencing from the versatile building block, 2-chloro-3-iodoquinoline. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a regioselective and sequential functionalization strategy. This approach enables the introduction of a wide range of substituents at the 3-position via Suzuki, Sonogashira, or Stille coupling, followed by the modification of the 2-position through a subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination. This methodology offers a robust and flexible platform for the generation of novel quinoline-based compounds for screening in drug discovery programs.

Synthetic Strategy Overview

The synthetic approach leverages the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the initial functionalization at the 3-position of this compound, leaving the 2-chloro position intact for subsequent modifications. The overall synthetic workflow is depicted below.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Buchwald-Hartwig Amination of 2-Chloro-3-iodoquinoline

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has found wide application in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. Quinolines bearing amino substituents are important structural motifs in many biologically active compounds. The selective functionalization of dihalogenated quinolines presents a valuable synthetic strategy for creating diverse molecular libraries. This application note details a protocol for the selective Buchwald-Hartwig amination of 2-chloro-3-iodoquinoline, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

Principle

The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of an amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1] In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step allows for selective amination at the 3-position. This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions.[2][3]

Experimental Protocol

This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). The reaction conditions can be optimized for different amines.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-aminoquinoline derivative.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the selective Buchwald-Hartwig amination of dihaloquinolines, based on analogous reactions reported in the literature.[2]

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | >85 |

| 2 | 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 89 |

| 3 | 4-Chloro-3-iodoquinoline | Aniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Dioxane | 100 | 24 | 75-85 |

Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.

Mandatory Visualization

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Chloro-3-iodoquinoline in the Synthesis of Bioactive Molecules

Introduction

2-Chloro-3-iodoquinoline is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure is characterized by two key features that make it an invaluable starting material for the synthesis of complex bioactive molecules: the quinoline scaffold and the differential reactivity of its halogen substituents. The quinoline core is a well-established "privileged structure," known to form the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3]

The primary strategic advantage of this compound lies in the distinct reactivity of the iodo and chloro groups. The carbon-iodine bond at the C-3 position is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond at the C-2 position.[4] This reactivity difference allows for selective, stepwise functionalization, enabling the precise introduction of various molecular fragments through cross-coupling reactions. This targeted approach is fundamental in constructing diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[1][5]

Key Synthetic Applications

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This is the most prominent application, used to introduce aryl or heteroaryl groups. By carefully selecting the catalyst and reaction conditions, the coupling can be directed selectively to the C-3 position, leaving the C-2 chloro group intact for subsequent transformations.[4] Under more forcing conditions or with specific catalyst systems, a one-pot double coupling can be achieved to furnish 2,3-di-substituted quinolines.[4]

-

Sonogashira Coupling: This reaction is employed to install alkyne functionalities, creating another important class of intermediates for further elaboration into more complex heterocyclic systems or as final bioactive compounds. The reaction is typically highly selective for the more reactive C-3 iodo position.[6][7]

-

Synthesis of Kinase Inhibitors: The quinoline scaffold is a key pharmacophore in many kinase inhibitors, where it often serves as a hinge-binding motif at the ATP-binding site of the enzyme.[8][9] The ability to introduce diverse substituents at the C-2 and C-3 positions of this compound allows for the fine-tuning of potency and selectivity against specific kinase targets, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[9]

-

Antiviral and Anticancer Agents: Derivatives of 2-chloroquinoline have been investigated as inhibitors of viral proteases, such as those from SARS-CoV-2 (MPro and PLPro).[10] Furthermore, quinoline-sulfonamide hybrids and other derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[11]

Data Presentation

The following table summarizes representative data from the synthesis and biological evaluation of molecules derived from halogenated quinolines, illustrating the utility of this compound as a synthetic platform.

| Starting Material Analogue | Reaction Type | Coupling Partner/Modification | Resulting Compound Class | Biological Target/Activity | Quantitative Data (Yield, IC₅₀, Kᵢ) | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Suzuki Coupling | Phenylboronic acid | 2,3-Diaryl-4-chloroquinoline | Precursor for bioactive molecules | Moderate Yields | [4] |

| 2-Aryl-4-chloro-3-iodoquinoline | One-Pot Suzuki Coupling | Arylboronic acid (excess) | 2,3,4-Triarylquinoline | Precursor for bioactive molecules | Yields up to 88% | [4] |

| 2-Chloroquinoline Derivative | Imine to Azetidinone Conversion | N/A | Azetidinone-quinoline hybrid | SARS-CoV-2 MPro / PLPro | Kᵢ (MPro): 820 nM, Kᵢ (PLPro): 350 nM | [10] |

| 7-Chloro-1-methylquinoline Derivative | Multi-step Synthesis | Benzenesulfonamide moiety | Quinoline-sulfonamide hybrid | Anticancer (HeLa cell line) | IC₅₀: 30.92 µg/ml | [11] |

| 7-Chloro-1-methylquinoline Derivative | Multi-step Synthesis | Benzenesulfonamide moiety | Quinoline-sulfonamide hybrid | Anticancer (Lovo cell line) | IC₅₀: 28.82 µg/ml | [11] |

| 7-Chloro-6-nitroquinoline | SNAr Reaction | Substituted anilines | 7-Anilino-6-nitroquinoline | Kinase Inhibitor (EGFR) | IC₅₀ values in nM range for analogues | [9] |

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective substitution of the iodo group at the C-3 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

Water (2M K₂CO₃ solution)

-

Two-necked round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a two-necked flask equipped with a stirrer bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add DMF (approx. 5 mL per mmol of the quinoline substrate) via syringe.

-

Flush the mixture with the inert gas for 10 minutes.

-

Add a 2M aqueous solution of K₂CO₃ (2.0 equiv) to the reaction mixture.

-

Flush with the inert gas for an additional 10 minutes.

-

Heat the reaction mixture with vigorous stirring at 80–90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-48 hours).[4]

-

Upon completion, cool the mixture to room temperature.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-arylquinoline.

Protocol 2: General Sonogashira Coupling at the C-3 Position

This protocol outlines a general procedure for the coupling of a terminal alkyne to the C-3 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

-

Schlenk flask, magnetic stirrer, inert atmosphere setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

-

Add this compound and the solvent.

-

Add the base (e.g., TEA) and stir the mixture for a few minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (can range from room temperature to 80 °C depending on substrate reactivity) and stir until TLC or LC-MS indicates completion.

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the 2-chloro-3-alkynylquinoline.

Visualizations

Caption: Logical workflow for the stepwise functionalization of this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-iodoquinoline: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-iodoquinoline is a highly versatile heterocyclic building block that serves as a strategic precursor for the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring two distinct halogen atoms at the 2- and 3-positions of the quinoline scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with potential therapeutic applications in oncology, infectious diseases, and inflammation. The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Key Applications in Pharmaceutical Intermediate Synthesis

The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound is the cornerstone of its utility. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for selective substitution at the 3-position, followed by a subsequent reaction at the 2-position, providing a modular approach to 2,3-disubstituted quinolines. These derivatives are valuable scaffolds for targeting various biological pathways, including critical signaling cascades in cancer such as the PI3K/Akt/mTOR and EGFR pathways.[1][2][3][4]

Suzuki-Miyaura Coupling: Synthesis of 2-Chloro-3-arylquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, it is effectively employed to introduce an aryl or heteroaryl moiety at the 3-position, yielding 2-chloro-3-arylquinolines. These intermediates are precursors to a variety of bioactive molecules, including kinase inhibitors.

Experimental Protocol: Synthesis of 2-Chloro-3-phenylquinoline

This protocol describes the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene (solvent)

-

Water (solvent)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.

-

Add toluene and water (4:1 v/v) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 85 °C and stir for 4 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 2-chloro-3-phenylquinoline.

-

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Representative Yield (%) |

| This compound | C₉H₅ClIN | 305.50 | 1.0 | - |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | - |

| 2-Chloro-3-phenylquinoline | C₁₅H₁₀ClN | 239.70 | - | 85-95 |

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-arylquinolines